

In-Depth Technical Guide to GSK963: A Potent and Selective RIPK1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK963 is a highly potent and selective, chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its ability to specifically target RIPK1-mediated necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases, has positioned it as a critical tool for preclinical research.[4][5][6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to GSK963. Detailed experimental protocols for its biological evaluation are also presented, alongside visualizations of its signaling pathway and experimental workflows.

Chemical Structure and Physicochemical Properties

GSK963, with the formal name 1-[(5S)-4,5-dihydro-5-phenyl-1H-pyrazol-1-yl]-2,2-dimethyl-1-propanone, is a structurally distinct compound from other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[5][7] Its chirality is a key feature, with its inactive enantiomer, GSK962, serving as an essential negative control in experiments to confirm on-target effects.[1][3][5]

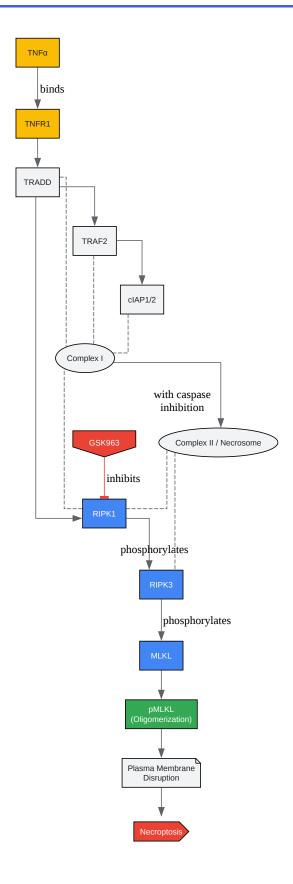


Property	Value	Reference
CAS Number	2049868-46-2	[1][3][7]
Molecular Formula	C14H18N2O	[3][7][8]
Molecular Weight	230.31 g/mol	[3][8]
Appearance	White solid	[8]
Solubility	Soluble in DMSO and Acetonitrile	[7]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[8]

Mechanism of Action and Signaling Pathway

GSK963 functions as a highly selective inhibitor of the kinase activity of RIPK1.[1][2][3][9] RIPK1 is a crucial regulator of cellular signaling pathways that determine cell fate, particularly in response to inflammatory stimuli such as Tumor Necrosis Factor (TNF).[6] In the presence of caspase inhibitors, TNF can trigger a form of programmed necrosis known as necroptosis, which is dependent on the kinase activity of RIPK1. GSK963 binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and the subsequent recruitment and phosphorylation of downstream effectors like RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), thereby inhibiting the execution of necroptosis.[10]





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Caption: RIPK1 Signaling Pathway Inhibition by GSK963.



Quantitative Data

GSK963 exhibits impressive potency and selectivity, as summarized in the tables below.

Table 1: In Vitro Potency of GSK963

Assay Type	Target/Cell Line	Species	IC50	Reference
FP Binding Assay	RIPK1	-	29 nM	[1][9]
Necroptosis Assay (TNF+zVAD)	L-929 cells	Murine	1 nM	[5][7]
Necroptosis Assay (TNF+zVAD)	U937 cells	Human	4 nM	[5][7]
Necroptosis Assay (TNF+zVAD)	ВМДМ	Murine	3 nM	[11]
Necroptosis Assay (TNF+zVAD+SM AC mimetic)	Primary Neutrophils	Human	0.9 nM	[11]

Table 2: Selectivity and In Vivo Efficacy of GSK963



Parameter	Description	Result	Reference
Kinase Selectivity	Tested against a panel of 339 kinases at 10 μM.	>10,000-fold selective for RIPK1.	[1][3][5][9]
IDO Activity	Off-target activity against indoleamine-2,3-dioxygenase.	No measurable activity.	[5][7]
In Vivo Model	TNF+zVAD-induced hypothermia in C57BL/6 mice.	2 mg/kg dose provided complete protection.	[1][5]
Inactive Enantiomer (GSK962)	Potency in necroptosis assays.	At least 1000-fold less potent than GSK963.	[5][8]

Experimental Protocols

Detailed methodologies for key experiments involving GSK963 are crucial for reproducibility.

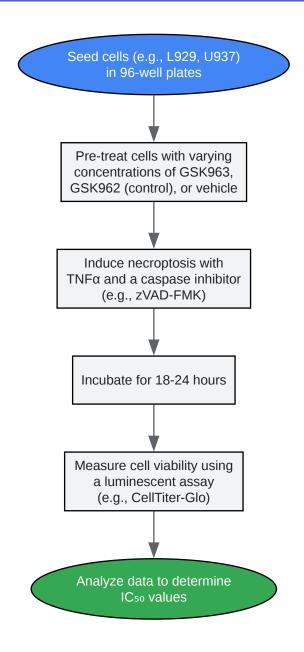
Synthesis of GSK963

A detailed, step-by-step synthesis protocol for **GSK963** is not publicly available in the reviewed literature. However, **GSK963** belongs to the chemical class of dihydropyrazole derivatives. The general synthesis of such compounds often involves the condensation of an α,β -unsaturated ketone with a hydrazine derivative.

In Vitro Necroptosis Assay

This protocol is adapted from studies evaluating the inhibition of TNF-induced necroptosis.[5] [11]





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Caption: Workflow for In Vitro Necroptosis Assay.

Detailed Steps:

- Cell Plating: Seed L929 or U937 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **GSK963**, the inactive enantiomer GSK962, and a vehicle control (e.g., DMSO). Pre-treat the cells with the compounds for 30 minutes.



- Necroptosis Induction: Add a combination of TNF (e.g., 100 ng/mL) and a pan-caspase inhibitor like zVAD-FMK (e.g., 25-50 μ M) to the wells.
- Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator.
- Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

In Vivo TNF-Induced Hypothermia Model

This protocol is based on a model of sterile shock in mice.[5]

Detailed Steps:

- Animal Model: Use C57BL/6 mice.
- Compound Administration: Administer GSK963 (e.g., 0.2, 2, and 10 mg/kg), GSK962 (e.g., 20 mg/kg as a negative control), or vehicle via intraperitoneal (i.p.) injection.
- Induction of Shock: After 15 minutes, induce shock by intravenous (i.v.) injection of TNF (e.g., 1.25 µg per mouse) and zVAD-FMK.
- Temperature Monitoring: Monitor the core body temperature of the mice at regular intervals.
- Endpoint: The primary endpoint is the prevention of hypothermia induced by the TNF/zVAD challenge.

Immunoblot Analysis of RIPK1 Signaling

This protocol can be used to assess the effect of **GSK963** on the phosphorylation of downstream targets of RIPK1.[9]

Detailed Steps:



- Cell Treatment: Pre-treat bone marrow-derived macrophages (BMDMs) with GSK963 (e.g., 100 nM), GSK962 (100 nM), or another RIPK1 inhibitor like Nec-1 (10 μM) for 30 minutes.
- Stimulation: Stimulate the cells with TNF (e.g., 50 ng/mL) for 5 and 15 minutes.
- Cell Lysis: Prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.
- SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.
- Antibody Probing: Probe the blots with primary antibodies against proteins of interest (e.g., phospho-IkB, total IkB, and a loading control like tubulin) followed by secondary antibodies.
- Detection: Visualize the protein bands using an appropriate detection method.

Conclusion

GSK963 is a powerful and highly selective research tool for investigating the role of RIPK1 kinase activity in necroptosis and related inflammatory signaling pathways. Its superior potency and selectivity compared to earlier inhibitors like Nec-1, along with the availability of its inactive enantiomer, make it an invaluable asset for in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **GSK963** in their investigations into the therapeutic potential of RIPK1 inhibition.

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